Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate
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Description
Methyl 4-[7-(carbamoylmethoxy)-4-oxochromen-3-yloxy]benzoate is a useful research compound. Its molecular formula is C19H15NO7 and its molecular weight is 369.329. The purity is usually 95%.
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Scientific Research Applications
Crystal Engineering
One study explored the crystal engineering aspects of related compounds, focusing on how high pressure can induce phase transitions in structures with high molecular complexity. For instance, Methyl 2-(carbazol-9-yl)benzoate, a compound with similar structural characteristics, undergoes a transformation under high pressure, highlighting the potential of pressure as a tool in crystal engineering for inducing desired structural changes in complex molecular systems (Johnstone et al., 2010).
Photopolymerization
Another research application involves the development of novel compounds for photoinitiated polymerization processes. For example, a study on an alkoxyamine compound bearing a chromophore group linked directly to the aminoxyl function, which decomposes under UV irradiation to generate radicals, suggests the potential of such compounds in nitroxide-mediated photopolymerization processes (Guillaneuf et al., 2010).
Photophysical Properties
The investigation of photophysical properties of structurally related compounds, such as Methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate derivatives, has revealed unique luminescence characteristics influenced by the introduction of electron-donating or withdrawing groups. This research illuminates the intricate relationship between molecular structure and luminescence, offering insights into designing materials with tailored optical properties (Kim et al., 2021).
Properties
IUPAC Name |
methyl 4-[7-(2-amino-2-oxoethoxy)-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO7/c1-24-19(23)11-2-4-12(5-3-11)27-16-9-26-15-8-13(25-10-17(20)21)6-7-14(15)18(16)22/h2-9H,10H2,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAQHIIJGHBMAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.